molecular formula C7H6ClN3 B1378252 4-Amino-7-chloro-6-azaindole CAS No. 1427502-60-0

4-Amino-7-chloro-6-azaindole

Cat. No. B1378252
CAS RN: 1427502-60-0
M. Wt: 167.59 g/mol
InChI Key: RORBRPOTKAOEBK-UHFFFAOYSA-N
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Description

4-Amino-7-chloro-6-azaindole belongs to the class of azaindole compounds . It is mainly used as an organic intermediate in the preparation of 7-azaindole derivatives . It has a molecular formula of C7H6ClN3 and an average mass of 152.581 Da .


Synthesis Analysis

Azaindoles can be synthesized from pyridine and pyrrole building blocks . A simple and effective method based on the Fischer reaction in polyphosphoric acid has been proposed for the synthesis of heterocyclic structures that contain the 5-chloro-1H-pyrrolo[2,3-b]pyridine system .


Molecular Structure Analysis

The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems .


Chemical Reactions Analysis

Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units in the past few decades . Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template .

Mechanism of Action

The azaindole framework has been used in the design of kinase inhibitors . An analysis of their mode of binding based on X-ray crystallography data gives structural insights for the design of more potent and selective inhibitors .

Safety and Hazards

4-Chloro-7-azaindole, a related compound, is known to cause serious eye damage, be harmful if swallowed, may cause respiratory irritation, and causes skin irritation .

Future Directions

The azaindole building block has attracted considerable interest in the field of drug discovery . Because of their powerful medicinal properties, the development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research . This suggests that 4-Amino-7-chloro-6-azaindole and related compounds may have potential future applications in drug discovery and medicinal chemistry.

properties

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORBRPOTKAOEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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